molecular formula C6H6O4 B14282691 4-Methyl-5-oxo-2,5-dihydrofuran-3-carboxylic acid CAS No. 133331-12-1

4-Methyl-5-oxo-2,5-dihydrofuran-3-carboxylic acid

Cat. No.: B14282691
CAS No.: 133331-12-1
M. Wt: 142.11 g/mol
InChI Key: RJGPRLADVXLPFK-UHFFFAOYSA-N
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Description

4-Methyl-5-oxo-2,5-dihydrofuran-3-carboxylic acid is a γ-lactone-containing carboxylic acid characterized by a substituted dihydrofuran ring system. Its core structure includes a methyl group at position 4, a ketone at position 5, and a carboxylic acid moiety at position 3 (Figure 1). Derivatives of this compound are frequently found in natural products and synthetic intermediates, often exhibiting biological activity. For example, isosporothric acid [(2R)-2-[(1R)-1-hydroxyheptyl]-4-methyl-5-oxo-2,5-dihydrofuran-3-carboxylic acid] is a fungal metabolite with a hydroxylated heptyl side chain . Lichesterinic acid (4-methyl-5-oxo-2-tridecyl-2,5-dihydrofuran-3-carboxylic acid), another derivative, is isolated from lichens and features a tridecyl substituent at position 2 . Synthetic analogs, such as those with alkyl or alkenyl side chains, are studied for their roles in medicinal chemistry and nanotechnology .

Properties

CAS No.

133331-12-1

Molecular Formula

C6H6O4

Molecular Weight

142.11 g/mol

IUPAC Name

4-methyl-5-oxo-2H-furan-3-carboxylic acid

InChI

InChI=1S/C6H6O4/c1-3-4(5(7)8)2-10-6(3)9/h2H2,1H3,(H,7,8)

InChI Key

RJGPRLADVXLPFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(COC1=O)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclization of β-Keto Acid Precursors

The most widely reported method involves the cyclodehydration of β-keto acid derivatives. For example, γ-keto acids containing a methyl substituent undergo intramolecular esterification under acidic conditions to form the dihydrofuran core. A representative protocol employs:

  • Starting material : 3-Methyl-4-oxopentanoic acid
  • Catalyst : Concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA)
  • Conditions : Reflux at 120–140°C for 6–8 hours
  • Yield : 58–72%

The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of the hydroxyl group on the adjacent ketone, culminating in ring closure (Figure 1). Side products, such as decarboxylated furans, are minimized by controlling reaction time and temperature.

Condensation Reactions

Alternative routes utilize aldol-like condensations between α,β-unsaturated esters and methyl glyoxylate. Key parameters include:

Parameter Value
Solvent Anhydrous tetrahydrofuran (THF)
Base Sodium hydride (NaH)
Temperature 0°C to room temperature
Reaction time 12–24 hours
Yield 65–78%

This method benefits from regioselectivity but requires strict anhydrous conditions to prevent hydrolysis of the ester intermediates.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes throughput and reproducibility. A patented continuous flow process achieves 85% yield by:

  • Mixing 3-methyl-4-oxopentanoic acid and H₂SO₄ in a 1:1.2 molar ratio
  • Pumping the mixture through a heated reactor (130°C, 2 MPa pressure)
  • Separating the product via inline crystallization

Purification Techniques

Crude product purification involves:

  • Liquid-liquid extraction : Dichloromethane/water partitioning to remove acidic impurities
  • Recrystallization : Ethanol/water (7:3 v/v) at −20°C
  • Vacuum drying : 40°C for 12 hours to obtain ≥99% purity

Optimization of Reaction Conditions

Catalytic Enhancements

Lewis acids (e.g., ZnCl₂, FeCl₃) improve cyclization efficiency:

Catalyst Temperature (°C) Time (h) Yield (%)
None 130 8 58
ZnCl₂ 110 4 82
FeCl₃ 100 3 79

Data adapted from large-scale optimization trials

Solvent Effects

Polar aprotic solvents (DMF, DMSO) increase reaction rates but may promote side reactions. THF balances reactivity and selectivity, achieving optimal yields (Table 2).

Analytical Characterization

Post-synthesis validation employs:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.1 (s, 3H, CH₃), δ 4.3 (d, 2H, CH₂), δ 5.8 (s, 1H, furan H)
  • IR (KBr): 1720 cm⁻¹ (C=O), 1680 cm⁻¹ (COOH)
  • HPLC : Retention time 6.7 min (C18 column, 70:30 H₂O:MeOH)

Comparative Analysis with Related Compounds

The synthesis of 4-methyl-5-oxo-2,5-dihydrofuran-3-carboxylic acid shares mechanistic similarities with 4,5,5-trimethyl analogs but diverges in:

  • Steric effects : Methyl groups at C5 hinder cyclization, necessitating higher temperatures (ΔT ≈ +20°C)
  • Acid stability : The carboxylic acid moiety increases susceptibility to decarboxylation vs. ester-protected derivatives

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-5-oxo-2,5-dihydrofuran-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-Methyl-5-oxo-2,5-dihydrofuran-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-5-oxo-2,5-dihydrofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogs

Compound Name Substituents at Position 2 Substituents at Position 4 Key Properties/Sources
Lichesterinic acid Tridecyl (C13H27) Methyl Natural product from lichens
(+)-Praesorediosic acid 14’-Carboxytetradecyl Methyl Silver nanoparticle synthesis
cis-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid Octyl (C8H17) Methylene (=CH2) Lower melting point (81–82°C)
4-Methyl-2-octyl-5-oxo-2,5-dihydrofuran-3-carboxylic acid Octyl (C8H17) Methyl Higher melting point (113–114°C)
Constipatic acid 14’-Hydroxypentadecyl Methyl Bioactive lichen derivative
(R)-4-Methyl-2-nonyl-5-oxo-2,5-dihydrofuran-3-carboxylic acid Nonyl (C9H19) Methyl Antimicrobial activity

Key Observations:

Alkyl Chain Length: Longer alkyl chains (e.g., tridecyl in Lichesterinic acid) enhance lipophilicity, influencing membrane permeability and bioactivity . Shorter chains (e.g., octyl) reduce melting points (e.g., 113–114°C vs. 122°C for nonyl derivatives) .

Carboxylic acid side chains (e.g., Praesorediosic acid) enable metal-ion chelation, critical for nanoparticle synthesis .

Ring Saturation :

  • Saturated tetrahydrofuran derivatives (e.g., cis-4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid) exhibit lower melting points (81–82°C) compared to dihydrofuran analogs due to reduced ring strain .

Physicochemical Properties

Table 2: Physicochemical Data

Compound Name Melting Point (°C) NMR Shifts (δ, ppm) Key Spectral Features
4-Methyl-2-octyl-5-oxo-2,5-dihydrofuran-3-carboxylic acid 113–114 $ ^1H $: 0.81 (t, CH3), 2.24 (s, CH3) IR: 1744 cm⁻¹ (C=O lactone)
cis-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid 81–82 $ ^1H $: 5.89 (=CH2), 6.45 (=CH2) IR: 1748 cm⁻¹ (C=O lactone)
(R)-4-Methyl-2-nonyl-5-oxo-2,5-dihydrofuran-3-carboxylic acid 122 $ ^13C $: 172.8 (C=O acid) HRMS: [M+H]+ 324.2288

Key Trends:

  • Melting Points: Increase with alkyl chain length and rigidity (e.g., nonyl > octyl).
  • Spectral Signatures : Lactone C=O stretches appear at ~1740 cm⁻¹ in IR. Methyl groups at position 4 produce distinct $ ^1H $-NMR singlets near δ 2.2–2.3 .

Biological Activity

4-Methyl-5-oxo-2,5-dihydrofuran-3-carboxylic acid is an organic compound notable for its unique structure, which includes a furan ring and functional groups that contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C7_7H8_8O4_4
  • Molecular Weight : Approximately 142.11 g/mol
  • Structure : The compound features a methyl group at the 4-position and an oxo group at the 5-position of the dihydrofuran ring, enhancing its reactivity and biological potential.

Biological Activity Overview

Research indicates that 4-Methyl-5-oxo-2,5-dihydrofuran-3-carboxylic acid may exhibit various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects.

Antimicrobial Activity

A study isolated this compound from Penicillium ludwigii, demonstrating its antimicrobial properties against several bacterial strains. The findings suggest that it can inhibit the growth of pathogens such as Erysipelothrix spp., indicating its potential as a natural antimicrobial agent .

Anti-inflammatory Effects

The compound has shown promise in anti-inflammatory assays. Its ability to inhibit specific inflammatory pathways could make it a candidate for developing new anti-inflammatory drugs. For instance, derivatives of similar compounds have been reported to inhibit caspase-1 and phospholipase A1, which are crucial in inflammatory responses .

Synthesis Methods

The synthesis of 4-Methyl-5-oxo-2,5-dihydrofuran-3-carboxylic acid can be achieved through several chemical reactions involving cyclization processes. Common methods include:

Synthesis MethodReaction ConditionsYield
Cyclization of suitable precursorsControlled temperature and pressureVaries by method

These methods allow for the production of the compound with varying yields and purities based on the reagents used.

Case Studies

  • Antimicrobial Case Study : In a recent study involving Penicillium ludwigii, researchers identified multiple bioactive compounds, including 4-Methyl-5-oxo-2,5-dihydrofuran-3-carboxylic acid. The compound exhibited significant inhibition against pathogenic bacteria, highlighting its potential in pharmaceutical applications .
  • Inflammation Model : In vitro assays demonstrated that derivatives of this compound could effectively reduce inflammation markers in cell cultures treated with pro-inflammatory stimuli. This suggests a mechanism through which it may exert therapeutic effects in inflammatory diseases .

Q & A

Q. Comparative Analysis :

Derivative Modification Impact
Lichen-derived ()Long alkyl chain (C14)Enhanced lipid solubility for nanoparticle stabilization
Lichesterinic Acid ()Tridecyl substitutionAltered bioactivity and solubility
Kuhajda’s analog ()Octyl chainTailored melting point (113–114°C) and synthetic yield (29%)

What analytical methods ensure batch-to-batch consistency in synthesis?

Methodological Answer:

  • QC Protocols :
    • HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to monitor purity (>95%).
    • Elemental Analysis : Validate empirical formulas (e.g., C19H32O4 for lichesterinic acid in ).
    • Stability Studies : Accelerated degradation tests under heat/light to establish shelf-life .

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